Cas no 2034307-85-0 (N-2-(4-chlorophenyl)ethyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide)

N-2-(4-chlorophenyl)ethyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(4-chlorophenyl)ethyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide
- AKOS032468910
- N-(4-chlorophenethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
- N-[2-(4-chlorophenyl)ethyl]-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide
- F6564-7810
- 2034307-85-0
- N-[2-(4-chlorophenyl)ethyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide
-
- Inchi: 1S/C18H20ClN3O2/c1-12(22-17(23)11-14-3-2-4-16(14)21-22)18(24)20-10-9-13-5-7-15(19)8-6-13/h5-8,11-12H,2-4,9-10H2,1H3,(H,20,24)
- InChI Key: NQGJQNDYJAWNHF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CCNC(C(C)N1C(C=C2C(CCC2)=N1)=O)=O
Computed Properties
- Exact Mass: 345.1244046g/mol
- Monoisotopic Mass: 345.1244046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 565
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 61.8Ų
N-2-(4-chlorophenyl)ethyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6564-7810-2mg |
N-[2-(4-chlorophenyl)ethyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2034307-85-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6564-7810-5μmol |
N-[2-(4-chlorophenyl)ethyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2034307-85-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6564-7810-2μmol |
N-[2-(4-chlorophenyl)ethyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2034307-85-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6564-7810-1mg |
N-[2-(4-chlorophenyl)ethyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2034307-85-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6564-7810-5mg |
N-[2-(4-chlorophenyl)ethyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2034307-85-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6564-7810-4mg |
N-[2-(4-chlorophenyl)ethyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2034307-85-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6564-7810-3mg |
N-[2-(4-chlorophenyl)ethyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2034307-85-0 | 3mg |
$63.0 | 2023-09-08 |
N-2-(4-chlorophenyl)ethyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide Related Literature
-
1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
Additional information on N-2-(4-chlorophenyl)ethyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide
Introduction to N-2-(4-chlorophenyl)ethyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacylidazin-2-yl}propanamide (CAS No. 2034307-85-0)
N-2-(4-chlorophenyl)ethyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacylidazin-2-yl}propanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. This compound, identified by its CAS number 2034307-85-0, belongs to a class of molecules that exhibit promising biological activities. The structure of this molecule incorporates several key functional groups, including a 4-chlorophenyl moiety and a cyclopentacylidazine ring system, which are known to contribute to its pharmacological profile.
The cyclopentacylidazine core is particularly noteworthy as it is a heterocyclic scaffold that has been extensively studied for its potential in drug development. This particular derivative, featuring a 3-oxo group and an amide linkage, suggests a high degree of molecular complexity that may translate into unique interactions with biological targets. The presence of the N-2-(4-chlorophenyl)ethyl substituent further enhances the molecule's potential by introducing additional binding pockets and functional sites.
In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. The cyclopentacylidazine scaffold has shown promise in this regard, particularly in the context of anti-inflammatory and anti-proliferative agents. The specific modification of this scaffold with the amide group in N-2-(4-chlorophenyl)ethyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacylidazin-2-yl}propanamide may confer enhanced efficacy or selectivity in targeting specific disease mechanisms.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The incorporation of the cyclopentacylidazine ring system is particularly challenging due to its strained geometry and the need for careful handling to avoid decomposition. However, advances in synthetic methodologies have made it increasingly feasible to construct such complex molecules with high fidelity.
The pharmacological evaluation of N-2-(4-chlorophenyl)ethyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacylidazin-2-yl}propanamide has revealed several intriguing properties. In vitro studies have indicated that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anti-cancer agent. Additionally, preliminary data suggest that it may interact with inflammatory pathways, making it a candidate for therapeutic intervention in inflammatory diseases.
The structural features of this molecule also make it an attractive candidate for further optimization through structure-based drug design approaches. By leveraging computational modeling techniques and high-throughput screening methods, researchers can identify structural modifications that may enhance the biological activity and pharmacokinetic properties of this compound. Such efforts are crucial for translating promising leads into viable therapeutic agents.
In conclusion, N-2-(4-chlorophenyl)ethyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacylidazin-2-yl}propanamide (CAS No. 2034307-85-0) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural composition and demonstrated biological activity make it a compelling candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one hold the promise of providing novel solutions to complex medical challenges.
2034307-85-0 (N-2-(4-chlorophenyl)ethyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide) Related Products
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)



